

# Brilaroxazine: A Technical Deep Dive into its Discovery and Clinical Development

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## Compound of Interest

Compound Name: *Brilaroxazine*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**Brilaroxazine** (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development by Reviva Pharmaceuticals.[1][2][3] This document provides a comprehensive technical overview of its discovery, mechanism of action, and clinical development history, with a focus on quantitative data and experimental methodologies.

## Introduction: Addressing Unmet Needs in Schizophrenia Treatment

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive deficits.[4][5] While existing antipsychotics are effective for many patients, they are often associated with significant side effects such as weight gain, metabolic issues, and extrapyramidal symptoms, leading to poor patient compliance. **Brilaroxazine** was developed to address these unmet needs by offering a potentially more favorable efficacy and safety profile.

## Discovery and Preclinical Development

**Brilaroxazine**, also known as oxaripiprazole, is a new chemical entity discovered in-house by Reviva Pharmaceuticals. Structurally, it is a benzoxazinone derivative, distinguishing it from aripiprazole through the substitution of a methylene group with an oxygen atom in the

quinolinone ring system. This modification in the secondary pharmacophore is crucial for its distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.

Preclinical studies in rodent models demonstrated **Brilaroxazine**'s antipsychotic potential. In a dizocilpine-induced hyperactivity model, which mimics certain psychotic symptoms in humans, **Brilaroxazine** significantly reduced spontaneous locomotor activity and stereotypy. For instance, at doses of 10 mg/kg and 30 mg/kg, it decreased stereotypy by 51% and 58% ( $p < 0.001$ ), respectively.

## Pharmacodynamics: A Modulator of Dopamine-Serotonin Systems

**Brilaroxazine**'s mechanism of action lies in its role as a dopamine-serotonin system modulator. It exhibits a unique profile of partial agonism and antagonism across a range of G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia.

## Receptor Binding Affinity

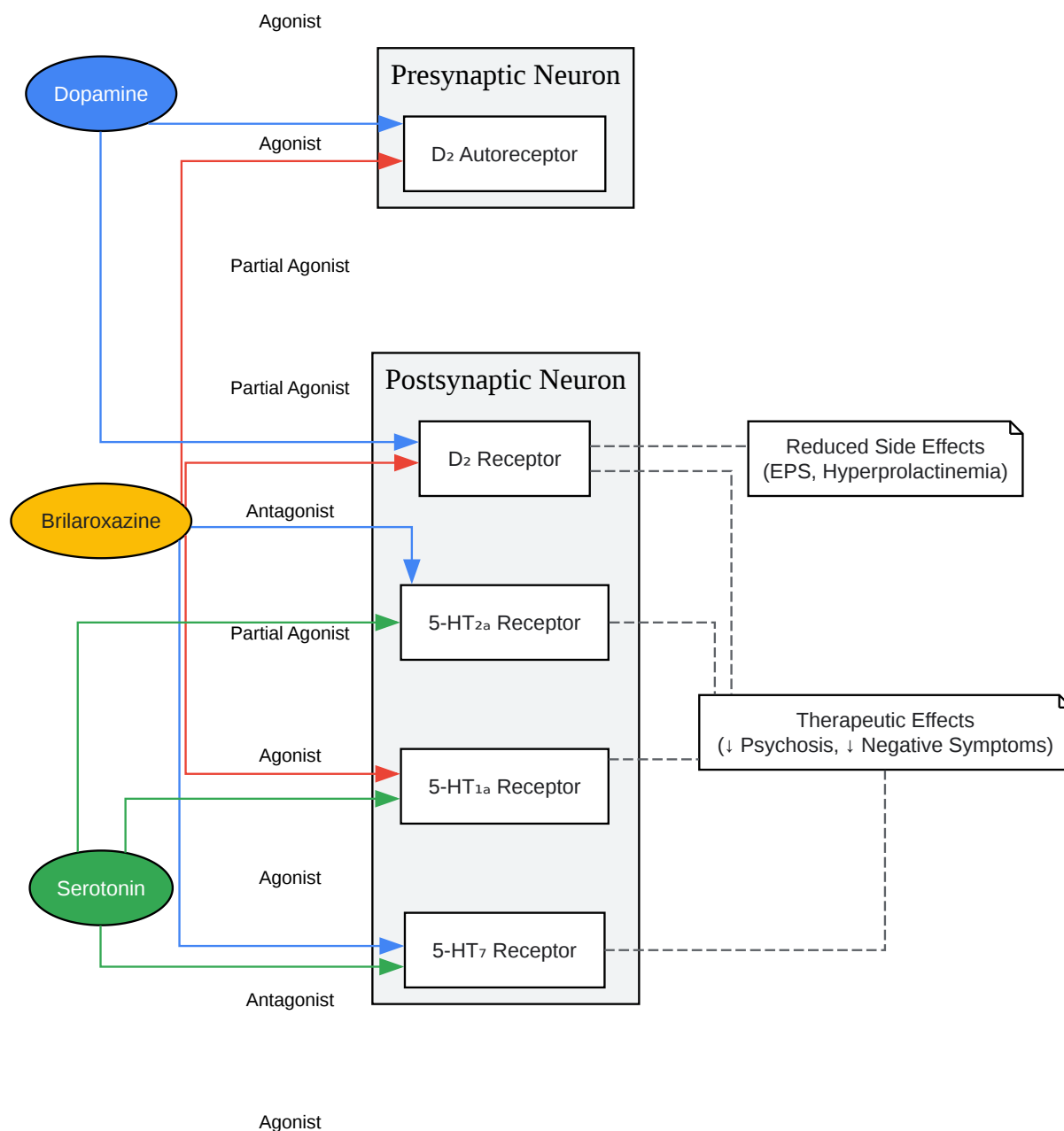
**Brilaroxazine** demonstrates high affinity for several key dopamine and serotonin receptors. The following table summarizes its binding affinities ( $K_i$ ) at various receptors. A lower  $K_i$  value indicates a higher binding affinity.

Receptor	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity
Dopamine Receptors		
D <sub>2</sub>	High	Partial Agonist
D <sub>3</sub>	High	Partial Agonist
D <sub>4</sub>	High	Partial Agonist
Serotonin Receptors		
5-HT <sub>1a</sub>	1.5	Potent Partial Agonist
5-HT <sub>2a</sub>	High	Partial Agonist
5-HT <sub>2e</sub>	High	Antagonist
5-HT <sub>2C</sub>	Moderate	Antagonist
5-HT <sub>6</sub>	Moderate	Antagonist
5-HT <sub>7</sub>	High	Antagonist
Other		
Serotonin Transporter (SERT)	Moderate	-

Data sourced from multiple references.

## Signaling Pathways

**Brilaroxazine**'s therapeutic effects are believed to be mediated through its modulation of downstream signaling cascades. Its partial agonism at D<sub>2</sub> receptors provides a stabilizing effect on dopamine neurotransmission, avoiding the complete blockade that can lead to extrapyramidal symptoms and hyperprolactinemia. Concurrently, its activity at various serotonin receptors, particularly its potent partial agonism at 5-HT<sub>1a</sub> and antagonism at 5-HT<sub>2a</sub> and 5-HT<sub>7</sub> receptors, is thought to contribute to its efficacy against negative symptoms and cognitive deficits, as well as its favorable side-effect profile.



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**Brilaroxazine's** multimodal action on key dopamine and serotonin receptors.

## Pharmacokinetics

Pharmacokinetic studies have demonstrated that **Brilaroxazine** has a predictable profile suitable for once-daily dosing.

Parameter	Value
Bioavailability	>80%
Protein Binding	>99%
Metabolism	Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%)
Elimination Half-life	~55-60 hours

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor (itraconazole) did not result in a clinically significant interaction. However, a potent CYP3A4 inducer (phenytoin) decreased **Brilaroxazine** exposure, suggesting a potential for a clinically significant interaction.

## Clinical Development

**Brilaroxazine** has undergone a comprehensive clinical development program, including Phase I, II, and III trials.

### Phase I and II Studies

Phase I studies in healthy volunteers and patients with stable schizophrenia established the safety and pharmacokinetic profile of **Brilaroxazine**. A Phase II study (REFRESH) in patients with acute exacerbations of schizophrenia or schizoaffective disorder demonstrated the drug's efficacy, meeting its primary endpoint of a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at day 28.

### Phase III Program: The RECOVER Trials

The pivotal Phase III program for **Brilaroxazine** in schizophrenia includes the completed RECOVER trial and the ongoing RECOVER-2 trial.

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.

- Patient Population: 411 patients with an acute exacerbation of schizophrenia.
- Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, PANSS total score of 80-120, and a Clinical Global Impression-Severity (CGI-S) score of  $\geq 4$ .
- Treatment Arms:
  - **Brilaroxazine** 15 mg once daily
  - **Brilaroxazine** 50 mg once daily
  - Placebo once daily
- Primary Endpoint: Change from baseline in PANSS Total Score at Week 4.
- Secondary Endpoints: Changes in PANSS subscales (Positive, Negative, etc.), CGI-S, and Personal and Social Performance (PSP) scale.

The 50 mg dose of **Brilaroxazine** met the primary and all secondary endpoints with statistically significant and clinically meaningful improvements over placebo.

Endpoint	Brilaroxazine 50 mg (Change from Baseline)	Placebo (Change from Baseline)	Placebo- Adjusted Difference	p-value
PANSS Total Score	-23.9	-13.8	-10.1	<0.001
PANSS Positive Symptoms	Significant Reduction	-	-	<0.001
PANSS Negative Symptoms	Significant Reduction	-	-	0.003
CGI-S	Significant Improvement	-	-	<0.001
PSP Score	Significant Improvement	-	-	<0.001

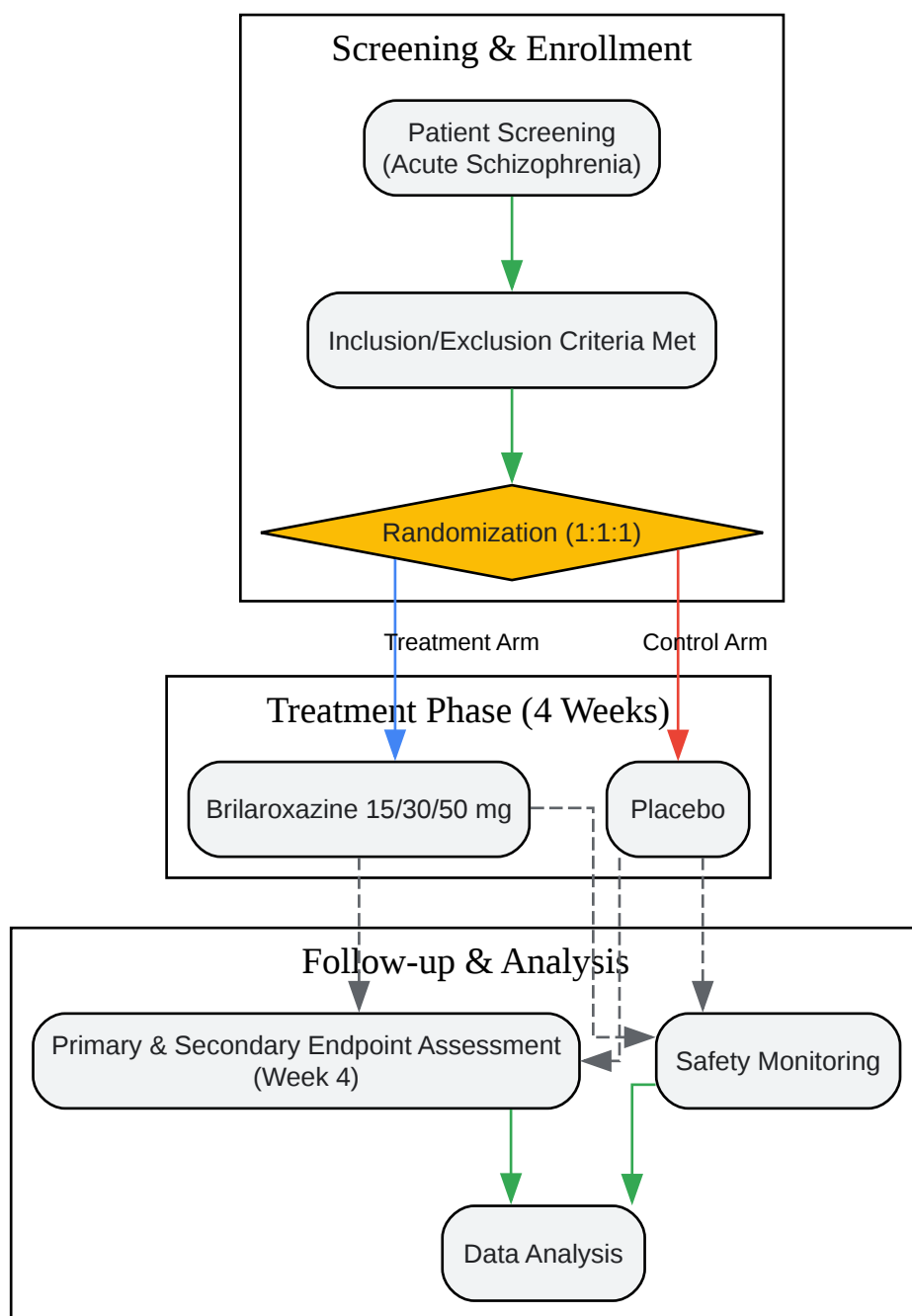
**Brilaroxazine** was well-tolerated, with treatment-emergent adverse event (TEAE) rates comparable to placebo.

Parameter	Brilaroxazine 15 mg	Brilaroxazine 50 mg	Placebo
Overall TEAE Rate	34.5%	35.5%	30%
Discontinuation Rate	19%	16%	22%
Discontinuation due to Adverse Events	1%	0%	4%
Clinically Significant Weight Gain ( $\geq 7\%$ )	2.1%	5.9%	2.9%

Data for weight gain is from a comparable short-term trial.

A confirmatory Phase III trial, RECOVER-2, is planned to further evaluate the efficacy and safety of **Brilaroxazine**.

- Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Approximately 450 patients with acute schizophrenia.
- Treatment Arms:
  - **Brilaroxazine** 30 mg once daily
  - **Brilaroxazine** 50 mg once daily
  - Placebo once daily
- Primary Endpoint: Change from baseline in PANSS Total Score at Day 28.



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Generalized workflow for the Phase III RECOVER clinical trials.

## Future Directions and Potential Indications

Reviva Pharmaceuticals is pursuing an NDA submission to the FDA for **Brilaroxazine** for the treatment of schizophrenia, anticipated in 2025. The company is also exploring the potential of



**Brilaroxazine** for other neuropsychiatric and inflammatory disorders, including schizoaffective disorder, bipolar disorder, major depressive disorder, and pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received Orphan Drug Designation from the FDA.

## Conclusion

**Brilaroxazine** represents a promising advancement in the treatment of schizophrenia. Its unique pharmacodynamic profile as a dopamine-serotonin system modulator translates into a robust clinical efficacy across the major symptom domains of schizophrenia, coupled with a favorable safety and tolerability profile. The positive results from the pivotal RECOVER trial underscore its potential to become a valuable therapeutic option for individuals living with this challenging condition. Further data from the ongoing clinical development program will continue to delineate its role in the evolving landscape of antipsychotic therapy.

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